1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]
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Overview
Description
1,1’-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene] is an organic compound with the molecular formula C16H12F6 It is known for its unique structure, which includes a buten-3-yne backbone with two trifluoromethyl-substituted benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene] typically involves the coupling of 4-(trifluoromethyl)phenylacetylene with a suitable buten-3-yne precursor. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1,1’-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond in the buten-3-yne backbone to a double or single bond.
Substitution: The trifluoromethyl groups on the benzene rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1,1’-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene] involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The buten-3-yne backbone can participate in π-π stacking interactions and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1’-(But-1-en-3-yne-1,4-diyl)bis[benzene]: Lacks the trifluoromethyl groups, resulting in different reactivity and properties.
1,1’-(But-1-en-3-yne-1,4-diyl)bis[4-methylbenzene]: Contains methyl groups instead of trifluoromethyl groups, affecting its chemical behavior and applications.
Uniqueness
1,1’-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene] is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric effects. These groups enhance the compound’s stability, reactivity, and potential for various applications in research and industry.
Properties
CAS No. |
500906-73-0 |
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Molecular Formula |
C18H10F6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
1-(trifluoromethyl)-4-[4-[4-(trifluoromethyl)phenyl]but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C18H10F6/c19-17(20,21)15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)18(22,23)24/h1,3,5-12H |
InChI Key |
UVYQYYUPEHSFEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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